molecular formula C10H7NO2 B13205778 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B13205778
M. Wt: 173.17 g/mol
InChI Key: AJIBCENILABZAF-UHFFFAOYSA-N
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Description

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a bicyclic heterocyclic compound featuring a benzene ring fused to a partially saturated six-membered oxygen-containing ring (dihydropyran). The oxo group is positioned at C1, and a nitrile substituent is located at C3. Its molecular formula is C₁₀H₇NO₂, distinguishing it from fully unsaturated benzopyran derivatives. This compound’s unique functional group arrangement (oxo, nitrile, and dihydro moieties) makes it a candidate for studying tautomerism, nucleophilic substitution, and cycloaddition reactions.

Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBCENILABZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction is favored due to its efficiency and high yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The pathways involved in these effects are often related to the modulation of cellular signaling and gene expression.

Comparison with Similar Compounds

4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)

Structure: A fully unsaturated chromone (1-benzopyran-4-one) with a nitrile group at C3. Molecular Formula: C₁₀H₅NO₂. Key Features:

  • Conjugated enone system (C4=O and C2=C3) enables electron-deficient reactivity.
  • Nitrile at C3 participates in cycloadditions and multicomponent reactions.

Reactivity :

  • Undergoes [3+2] dipolar cycloadditions with azomethine ylides and [4+2] cycloadditions with dienes due to the enone-nitrile conjugation .
  • Acts as a carbocyanation agent in alkyne reactions, forming fused heterocycles .

Distinction from Target Compound :

  • The fully unsaturated chromone system enhances conjugation, increasing reactivity toward electrophiles and dienophiles. The oxo position (C4 vs. C1) and aromaticity result in divergent reaction pathways.

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonitrile

Structure: A benzofuran derivative with oxo at C3 and nitrile at C1. Molecular Formula: C₉H₅NO₂. Key Features:

  • Five-membered oxygen heterocycle fused to benzene.
  • Reactivity driven by the proximity of oxo and nitrile groups.

Reactivity :

  • Reacts with primary amines (aliphatic/aryl) in the presence of TMSCN to form 2-alkyl(aryl)-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile derivatives .

Distinction from Target Compound :

  • The smaller heterocyclic ring (benzofuran vs. benzopyran) and differing substituent positions limit direct comparability. However, both compounds exhibit nitrile-driven reactivity.

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile

Structure : A dihydropyridine derivative with nitrile, oxo, and alkyl substituents.
Molecular Formula : C₁₁H₁₄N₂O₂.
Key Features :

  • Saturated pyridine ring with hydroxyl and methyl groups.

Distinction from Target Compound :

  • The pyridine core and hydroxyl/methyl substituents result in distinct physicochemical properties and applications.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights Applications References
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile C₁₀H₇NO₂ Oxo (C1), nitrile (C3), dihydro Potential for keto-enol tautomerism, nucleophilic attack at nitrile Under investigation -
4-Oxo-4H-1-benzopyran-3-carbonitrile C₁₀H₅NO₂ Oxo (C4), nitrile (C3), enone [3+2]/[4+2] cycloadditions, carbocyanation Heterocyclic synthesis
3-Oxo-1,3-dihydro-2-benzofuran-1-carbonitrile C₉H₅NO₂ Oxo (C3), nitrile (C1) Isoindole formation with amines Pharmaceutical intermediates
1-Butyl-...3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ Oxo (C2), nitrile (C3), hydroxyl Limited reactivity data Industrial/chemical safety focus

Key Structural and Reactivity Insights

  • Ring Saturation: The dihydro structure in the target compound reduces conjugation, likely decreasing cycloaddition reactivity compared to 3-cyanochromone.
  • Oxo Position : Oxo at C1 (vs. C4 in chromones) may favor nucleophilic attack at the nitrile or keto group, depending on tautomerization.
  • Nitrile Reactivity : All compounds leverage the nitrile group for bond formation, but outcomes vary with ring size and substituent positioning.

Biological Activity

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a compound belonging to the benzopyran family, characterized by a fused benzene and pyran ring structure. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9NO2
  • Molecular Weight : 187.19 g/mol
  • Structure : The compound features a carbonitrile group at the 3-position and a ketone at the 1-position, contributing to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that this compound has antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary findings indicate it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, its interaction with cyclooxygenases (COX) has been studied, suggesting potential applications in reducing inflammation and pain.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : It may inhibit enzymes like COX, thereby reducing the production of pro-inflammatory prostaglandins.
  • Receptors : The compound could modulate receptor activity involved in cancer progression or microbial resistance.

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology evaluated the cytotoxic effects of various benzopyran derivatives, including this compound, on human cancer cell lines. The results indicated an IC50 value of approximately 5 µM against MDA-MB-435 (melanoma) cells, demonstrating significant anticancer potential compared to standard treatments like doxorubicin (IC50 = 10 µM) .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityCOX Inhibition
This compoundModerate (10–20 µg/mL)IC50 ~5 µMYes
7-Methyl derivativeStrong (5–10 µg/mL)IC50 ~4 µMYes
8-Chloro derivativeWeak (20–30 µg/mL)IC50 ~15 µMNo

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